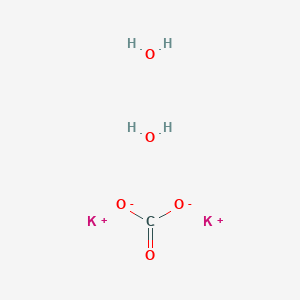

Potassium carbonate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium carbonate dihydrate (K2CO3.2H2O) is a white crystalline powder that is soluble in water and widely used in various industrial applications. It is also known as dipotassium carbonate or pearl ash and is a common ingredient in the production of soaps, glass, and fertilizers.

Mécanisme D'action

The mechanism of action of potassium carbonate dihydrate is not fully understood. However, it is known to act as a strong base and can react with acidic compounds to form salts. It can also react with metal ions to form insoluble carbonates. In addition, potassium carbonate dihydrate can act as a desiccant and absorb moisture from the air.

Effets Biochimiques Et Physiologiques

Potassium carbonate dihydrate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the eyes and skin. It can also cause respiratory irritation if inhaled. Ingestion of large amounts of potassium carbonate dihydrate can cause gastrointestinal irritation, nausea, and vomiting.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using potassium carbonate dihydrate in lab experiments include its high solubility in water, its ability to act as a strong base, and its low cost. However, its limitations include its mild irritant properties and its potential to cause respiratory irritation if inhaled.

Orientations Futures

There are several future directions for the study of potassium carbonate dihydrate. One area of research could be its potential use in carbon capture and storage technologies. Another area of research could be its application as a catalyst in organic synthesis. Additionally, more studies could be conducted to determine its biochemical and physiological effects and potential toxicity.

Conclusion

In conclusion, potassium carbonate dihydrate is a white crystalline powder that is widely used in various industrial applications. It can be synthesized through the reaction between potassium hydroxide and carbon dioxide gas and has been extensively studied for its application in various scientific research areas. While its mechanism of action is not fully understood, it is known to act as a strong base and can react with acidic compounds to form salts. Future research could focus on its potential use in carbon capture and storage technologies, its application as a catalyst in organic synthesis, and its potential toxicity.

Méthodes De Synthèse

Potassium carbonate dihydrate can be synthesized through the reaction between potassium hydroxide and carbon dioxide gas. The reaction takes place in an aqueous solution and is exothermic. The resulting product is then filtered and dried to obtain the pure potassium carbonate dihydrate. Other methods of synthesis include the reaction between potassium chloride and sodium carbonate or the reaction between potassium chloride and calcium carbonate.

Applications De Recherche Scientifique

Potassium carbonate dihydrate has been extensively studied for its application in various scientific research areas. It has been used as a catalyst in organic synthesis, as a pH regulator in the food industry, and as a reagent in analytical chemistry. It has also been used in the production of ceramics and as a flux in metallurgy. In addition, potassium carbonate dihydrate has been studied for its potential use in carbon capture and storage technologies.

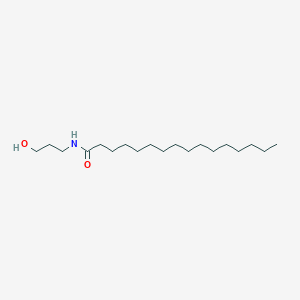

Propriétés

Numéro CAS |

16799-90-9 |

|---|---|

Nom du produit |

Potassium carbonate dihydrate |

Formule moléculaire |

CH4K2O5 |

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

dipotassium;carbonate;dihydrate |

InChI |

InChI=1S/CH2O3.2K.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2 |

Clé InChI |

KMUFDTCJTJRWGL-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-].O.O.[K+].[K+] |

SMILES canonique |

C(=O)([O-])[O-].O.O.[K+].[K+] |

Synonymes |

POTASSIUM CARBONATE DIHYDRATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)